Cas no 1529147-63-4 (Piperidine, 3-(4-methoxyphenyl)-4-methyl-)

Piperidine, 3-(4-methoxyphenyl)-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Piperidine, 3-(4-methoxyphenyl)-4-methyl-
- 3-(4-Methoxyphenyl)-4-methylpiperidine, mixture of diastereomers
- 3-(4-methoxyphenyl)-4-methylpiperidine
- EN300-6494753
- CS-0256529
- AKOS015615560
- 1529147-63-4
-
- インチ: 1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
- InChIKey: UCCQBWFBKQDRLG-UHFFFAOYSA-N
- SMILES: N1CCC(C)C(C2=CC=C(OC)C=C2)C1
計算された属性
- 精确分子量: 205.146664230g/mol
- 同位素质量: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.974±0.06 g/cm3(Predicted)
- Boiling Point: 314.5±35.0 °C(Predicted)
- 酸度系数(pKa): 10.29±0.10(Predicted)
Piperidine, 3-(4-methoxyphenyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494753-5.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 5.0g |
$1945.0 | 2025-03-14 | |
Enamine | EN300-6494753-2.5g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 2.5g |
$1315.0 | 2025-03-14 | |
Enamine | EN300-6494753-10.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 10.0g |
$2884.0 | 2025-03-14 | |
Aaron | AR028IP8-5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 5g |
$2700.00 | 2023-12-15 | |
1PlusChem | 1P028IGW-5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 5g |
$2466.00 | 2024-06-20 | |
Aaron | AR028IP8-2.5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 2.5g |
$1834.00 | 2025-02-16 | |
Enamine | EN300-6494753-0.05g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 0.05g |
$155.0 | 2025-03-14 | |
Enamine | EN300-6494753-0.5g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 0.5g |
$524.0 | 2025-03-14 | |
Enamine | EN300-6494753-1.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 1.0g |
$671.0 | 2025-03-14 | |
Aaron | AR028IP8-500mg |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 500mg |
$746.00 | 2025-02-16 |
Piperidine, 3-(4-methoxyphenyl)-4-methyl- 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
Piperidine, 3-(4-methoxyphenyl)-4-methyl-に関する追加情報
Piperidine, 3-(4-methoxyphenyl)-4-methyl- (CAS No. 1529147-63-4): A Comprehensive Overview
The compound Piperidine, 3-(4-methoxyphenyl)-4-methyl-, identified by its CAS number 1529147-63-4, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring fused with a phenyl group substituted at the 4-position with a methoxy group, and an additional methyl group at the 4-position of the piperidine ring, contributes to its distinct chemical behavior and reactivity.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. Piperidine derivatives, in particular, have shown promise in various pharmacological applications. The structural motif of Piperidine, 3-(4-methoxyphenyl)-4-methyl- is particularly intriguing because it combines elements that are known to enhance binding affinity and metabolic stability. The methoxy group on the phenyl ring can influence electronic properties, while the methyl group on the piperidine ring can modulate steric hindrance and interactions with biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The piperidine ring is a common pharmacophore in many approved drugs, known for its ability to interact with biological macromolecules in a favorable manner. The specific substitution pattern in Piperidine, 3-(4-methoxyphenyl)-4-methyl- allows for fine-tuning of its pharmacological profile. This has led to its investigation in several therapeutic areas, including central nervous system (CNS) disorders, where its ability to cross the blood-brain barrier is particularly valuable.
Recent studies have highlighted the compound's role in the development of novel antipsychotic and antidepressant agents. The structural features of Piperidine, 3-(4-methoxyphenyl)-4-methyl- suggest that it may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical targets in treating mental health disorders. Preclinical data indicate that derivatives of this compound exhibit promising activity in animal models of these conditions, warranting further investigation into their potential as lead compounds for new therapies.
The synthesis of Piperidine, 3-(4-methoxyphenyl)-4-methyl- involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 4-methoxybenzaldehyde and 1-bromo-3-(4-methoxyphenyl)piperidine. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions, which are essential for forming the carbon-carbon bonds that define the compound's structure. The final step often involves functional group transformations to introduce the methyl group at the appropriate position on the piperidine ring.
The chemical properties of Piperidine, 3-(4-methoxyphenyl)-4-methyl- make it a versatile building block for further derivatization. Its reactivity allows for modifications that can enhance its pharmacological activity or improve its pharmacokinetic profile. For instance, exploring different substituents on the phenyl ring or varying the position of the methyl group can lead to compounds with tailored properties. This flexibility is crucial in drug discovery, where optimizing a molecule's characteristics is key to developing an effective therapeutic agent.
In addition to its pharmaceutical applications, Piperidine, 3-(4-methoxyphenyl)-4-methyl- has shown promise in material science and industrial chemistry. Its unique structure makes it a candidate for use in polymer synthesis and as an intermediate in manufacturing specialty chemicals. The ability to modify its molecular framework allows researchers to create materials with specific properties, such as enhanced stability or improved solubility.
The future directions for research on Piperidine, 3-(4-methoxyphenyl)-4-methyl- are multifaceted. Continued investigation into its pharmacological effects will be crucial for understanding its potential as a therapeutic agent. Additionally, exploring synthetic pathways that improve yield and efficiency will be important for industrial applications. Collaborative efforts between chemists and biologists will be essential to fully harness the potential of this compound and its derivatives.
In conclusion, Piperidine, 3-(4-methoxyphenyl)-4-methyl- (CAS No. 1529147-63-4) is a compound of significant interest due to its unique structural features and potential applications across multiple fields. Its role in drug development, particularly in treating CNS disorders, underscores its importance as a scaffold for novel therapeutics. As research progresses, further insights into its chemical behavior and pharmacological effects will continue to drive innovation in pharmaceuticals and beyond.
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